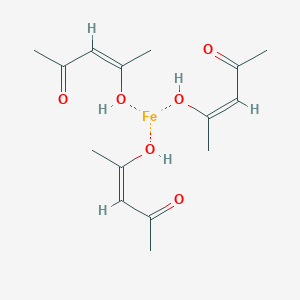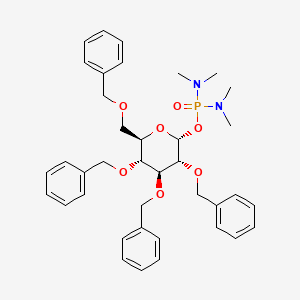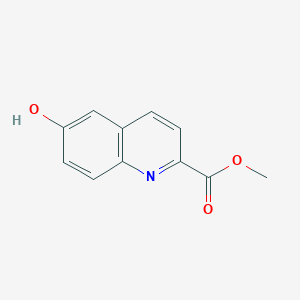
Methyl 6-hydroxyquinoline-2-carboxylate
Overview
Description
“Methyl 6-hydroxyquinoline-2-carboxylate” is a chemical compound with the molecular weight of 203.2 . Its IUPAC name is methyl 6-hydroxy-2-quinolinecarboxylate .
Synthesis Analysis
The synthesis of quinoline derivatives, including “Methyl 6-hydroxyquinoline-2-carboxylate”, has been a subject of research . Various methods have been explored, including microwave synthesis, using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of “Methyl 6-hydroxyquinoline-2-carboxylate” is represented by the InChI code1S/C11H9NO3/c1-15-11(14)10-4-2-7-6-8(13)3-5-9(7)12-10/h2-6,13H,1H3 . This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Medicinal Chemistry
Quinoline motifs, such as those found in Methyl 6-hydroxyquinoline-2-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer treatments . Their unique chemical structure allows them to interact with cancer cells in ways that can inhibit growth or trigger cell death.
Antioxidant Activity
Quinoline-based compounds have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Inflammatory Activity
Quinoline derivatives have also been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of diseases characterized by inflammation, such as arthritis or asthma.
Antimalarial Activity
Quinoline and its derivatives have been used in the treatment of malaria . They can interfere with the life cycle of the malaria parasite, helping to prevent or treat the disease.
Anti-SARS-CoV-2 Activity
In the context of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activities . This suggests that they could be used in the development of treatments for this disease.
Antituberculosis Activity
Quinoline-based compounds have been synthesized and examined for their antituberculosis activity . Tuberculosis is an infection of Mycobacterium tuberculosis and is considered a leading cause of death in infectious diseases.
Safety and Hazards
Future Directions
The future directions for “Methyl 6-hydroxyquinoline-2-carboxylate” could involve further exploration of its synthesis methods, potential applications in medicinal chemistry, and its physical and chemical properties. The societal expectations for chemists to produce greener and more sustainable chemical processes could also influence future research .
Mechanism of Action
Target of Action
Methyl 6-hydroxyquinoline-2-carboxylate is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its diverse biological activities Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins, contributing to their broad spectrum of biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of protein-protein interactions . The specific mode of action would depend on the particular target and the structural features of the quinoline derivative.
Biochemical Pathways
Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in cellular signaling, metabolism, and gene expression . The impact on these pathways can lead to a range of downstream effects, contributing to the compound’s biological activity.
Result of Action
Quinoline derivatives can exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action . These effects can include changes in enzyme activity, alterations in cellular signaling pathways, and modulation of gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 6-hydroxyquinoline-2-carboxylate. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as the presence of other drugs, the individual’s metabolic state, and genetic factors .
properties
IUPAC Name |
methyl 6-hydroxyquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-4-2-7-6-8(13)3-5-9(7)12-10/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJVETNNBYVBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461596 | |
| Record name | Methyl 6-hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydroxyquinoline-2-carboxylate | |
CAS RN |
429687-75-2 | |
| Record name | Methyl 6-hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)

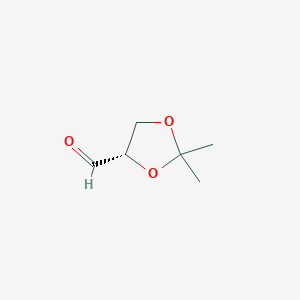
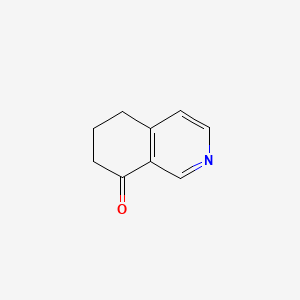

![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)
![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)
![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)
![Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1310627.png)
